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molecular formula C7H6Br2O2S B8665238 Methyl 5-(dibromomethyl)thiophene-2-carboxylate

Methyl 5-(dibromomethyl)thiophene-2-carboxylate

Cat. No. B8665238
M. Wt: 314.00 g/mol
InChI Key: IVFGUUKMGRFHMO-UHFFFAOYSA-N
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Patent
US06274620B1

Procedure details

5-Methyl-thiophene-2-carboxylic acid methyl ester (20.0 g, 0.13 mol) was dissolved in a suspension of N-bromosuccinimide (45.4 g, 0.26 mol) and 2,2′-aza-bis-isobutyronitrile (0.1 g, 0.61 mmol) in 1 L of carbon tetrachloride. The suspension was refluxed for 48 hours then cooled and the precipitate was filtered off. The filtrate was concentrated and the residue was purified on silica gel (100% hexanes then 9:1 Hexanes-Ethyl acetate) to provide a 26 g fraction containing mainly the di-brominated compound 5-dibromomethyl-thiophene-2-carboxylic acid methyl ester as a yellow oil and a more polar fraction (7.5 g) containing mainly compound T-1 (25% yield) as a yellow oil (70% purity).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
45.4 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-aza-bis-isobutyronitrile
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(C1SC(C)=CC=1)=O.BrN1C(=O)CCC1=O.[CH3:19][O:20][C:21]([C:23]1[S:24][C:25]([CH:28](Br)[Br:29])=[CH:26][CH:27]=1)=[O:22]>C(Cl)(Cl)(Cl)Cl>[CH3:19][O:20][C:21]([C:23]1[S:24][C:25]([CH2:28][Br:29])=[CH:26][CH:27]=1)=[O:22]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1)C
Name
Quantity
45.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
2,2′-aza-bis-isobutyronitrile
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1SC(=CC1)C(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel (100% hexanes
CUSTOM
Type
CUSTOM
Details
9:1 Hexanes-Ethyl acetate) to provide a 26 g fraction
ADDITION
Type
ADDITION
Details
a more polar fraction (7.5 g) containing mainly compound T-1 (25% yield) as a yellow oil (70% purity)

Outcomes

Product
Name
Type
Smiles
COC(=O)C=1SC(=CC1)CBr
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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